N-(4-ethoxyphenyl)-2-{[2-(morpholin-4-yl)quinolin-8-yl]oxy}acetamide
Description
N-(4-ethoxyphenyl)-2-{[2-(morpholin-4-yl)quinolin-8-yl]oxy}acetamide is a synthetic acetamide derivative featuring a quinoline core substituted with a morpholine ring at the 2-position and an ethoxyphenyl group linked via an acetamide bridge. Its molecular formula is C₂₃H₂₅N₃O₄ (molecular weight: 407.47 g/mol).
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-(2-morpholin-4-ylquinolin-8-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-2-29-19-9-7-18(8-10-19)24-22(27)16-30-20-5-3-4-17-6-11-21(25-23(17)20)26-12-14-28-15-13-26/h3-11H,2,12-16H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEOZJNPTJKNLJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations :
- Quinoline vs. Acetamide Core: The target compound and –6 derivatives utilize a quinoline core, whereas ’s compound uses a simpler acetamide backbone. Quinoline-based structures are more likely to exhibit intercalation or kinase-binding activity .
- Substituent Effects: The morpholinyl group (target compound, ) enhances solubility and may modulate target binding through hydrogen bonding. Ethoxy vs. Piperazinyl vs. Morpholinyl: ’s phenylpiperazinyl group introduces basicity and conformational flexibility, contrasting with the morpholinyl’s rigidity .
Physicochemical Properties
Implications :
- The morpholinylsulfonyl group in ’s compound introduces strong polarity, likely reducing bioavailability compared to the target compound .
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